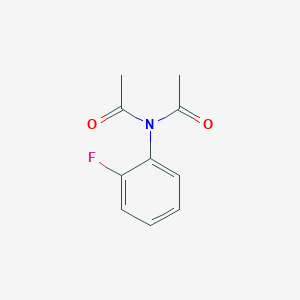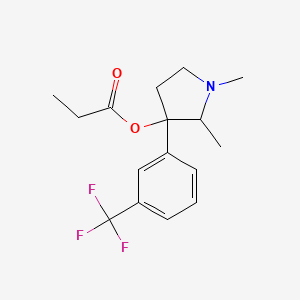
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate is a chemical compound with the molecular formula C16H20F3NO2 and a molecular weight of 315336 It is known for its unique structural features, which include a pyrrolidine ring substituted with dimethyl groups and a trifluoromethyl group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through electrophilic aromatic substitution reactions using reagents like trifluoromethyl iodide.
Esterification: The final step involves esterification to form the propionate ester, typically using propionic acid and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidine
- 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol
- 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-yl acetate
Uniqueness
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate is unique due to the presence of the propionate ester group, which can influence its solubility, stability, and reactivity compared to similar compounds
Propiedades
Número CAS |
69552-08-5 |
|---|---|
Fórmula molecular |
C16H20F3NO2 |
Peso molecular |
315.33 g/mol |
Nombre IUPAC |
[1,2-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C16H20F3NO2/c1-4-14(21)22-15(8-9-20(3)11(15)2)12-6-5-7-13(10-12)16(17,18)19/h5-7,10-11H,4,8-9H2,1-3H3 |
Clave InChI |
DYCDGMTWTAGFEY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(CCN(C1C)C)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


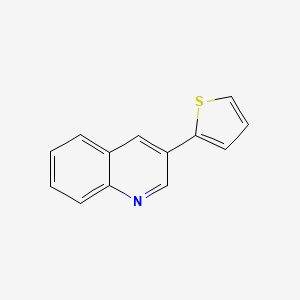
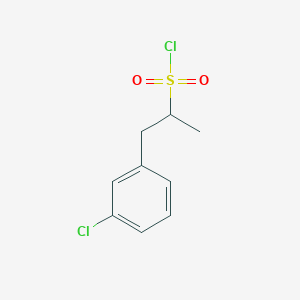
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
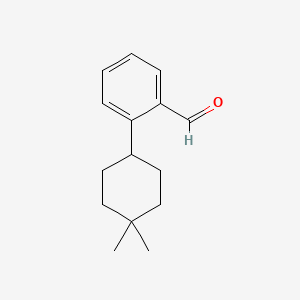


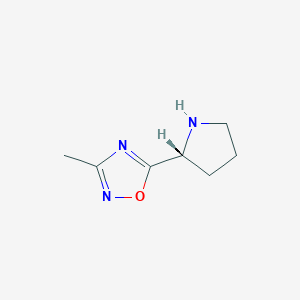

![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
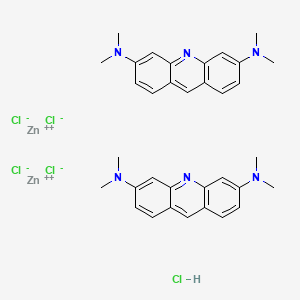
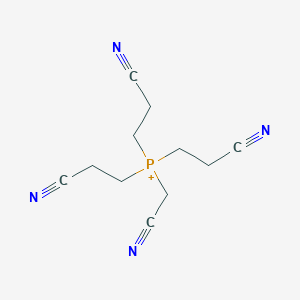
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
